molecular formula C5H14Cl2N2 B15247065 (S)-3-Methylpyrrolidin-3-amine 2hcl

(S)-3-Methylpyrrolidin-3-amine 2hcl

Cat. No.: B15247065
M. Wt: 173.08 g/mol
InChI Key: LVWLJFTUJCADPB-XRIGFGBMSA-N
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Description

(S)-3-Methylpyrrolidin-3-amine 2hcl is a chemical compound that belongs to the class of organic compounds known as amines. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methylpyrrolidin-3-amine 2hcl typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-Methylpyrrolidine.

    Amination: The precursor undergoes an amination reaction, where an amine group is introduced.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methylpyrrolidin-3-amine 2hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form more reduced amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(S)-3-Methylpyrrolidin-3-amine 2hcl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Methylpyrrolidin-3-amine 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methylpyrrolidin-3-amine: The enantiomer of (S)-3-Methylpyrrolidin-3-amine, with different biological activity.

    N-Methylpyrrolidine: A structurally similar compound with different functional groups.

    3-Methylpyrrolidine: The non-chiral version of the compound.

Uniqueness

(S)-3-Methylpyrrolidin-3-amine 2hcl is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer and other similar compounds. This makes it particularly valuable in pharmaceutical research, where chirality can significantly impact drug efficacy and safety.

Properties

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.08 g/mol

IUPAC Name

(3S)-3-methylpyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C5H12N2.2ClH/c1-5(6)2-3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H/t5-;;/m0../s1

InChI Key

LVWLJFTUJCADPB-XRIGFGBMSA-N

Isomeric SMILES

C[C@@]1(CCNC1)N.Cl.Cl

Canonical SMILES

CC1(CCNC1)N.Cl.Cl

Origin of Product

United States

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